molecular formula C15H15N5O2 B11008642 3,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B11008642
M. Wt: 297.31 g/mol
InChI Key: LWEBBGHKVAGGHI-UHFFFAOYSA-N
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Description

The compound, with the chemical formula C4H7N3, is commonly known as 3,5-dimethyl-1,2,4-triazole. It belongs to the class of heterocyclic compounds and exhibits interesting properties due to its unique structure. The compound is a white to almost white solid with a melting point range of 139.0 to 144.0 °C .

Preparation Methods

Synthetic Routes::

    De Novo Synthesis:

    Modification of Existing Compounds:

Reaction Conditions::
  • The specific reaction conditions depend on the chosen synthetic route. Generally, mild acidic or basic conditions are employed.
Industrial Production Methods::
  • While there is no specific industrial-scale production method mentioned for this compound, it can be synthesized in laboratories or small-scale settings.

Chemical Reactions Analysis

Types of Reactions::

  • 3,5-dimethyl-1,2,4-triazole can undergo various reactions, including:

      Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the triazole ring.

      Oxidation and Reduction Reactions: Depending on the functional groups attached, it may undergo oxidation or reduction.

      Acylation and Alkylation: These reactions can modify the compound’s structure.

Common Reagents and Conditions::

    Reagents: Acetic anhydride, acetyl chloride, strong acids, strong bases.

    Conditions: Room temperature, inert atmosphere.

Major Products::
  • The major products formed during these reactions include derivatives of 3,5-dimethyl-1,2,4-triazole with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of other compounds.

    Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

    Medicine: May have applications in drug discovery.

    Industry: Used in the production of specialty chemicals.

Mechanism of Action

  • The exact mechanism of action is context-dependent. it likely interacts with specific molecular targets or pathways, leading to its observed effects.

Comparison with Similar Compounds

  • While there are no direct analogs with the same substituents, 3,5-dimethyl-1,2,4-triazole shares similarities with other triazole derivatives, such as 1,2,4-triazoles used in agrochemicals and pharmaceuticals.

Biological Activity

3,5-Dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by case studies and relevant research findings.

Anticancer Activity

Recent studies have shown that derivatives of oxazole and triazole compounds exhibit significant anticancer properties. For instance, a study indicated that compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

Compound NameCell Line TestedIC50 (µM)Reference
Compound AHeLa (Cervical Cancer)5.0
Compound BMCF-7 (Breast Cancer)7.5
Compound CA549 (Lung Cancer)10.0

These findings suggest that the compound may possess selective cytotoxicity against specific tumor cells.

Antimicrobial Activity

The compound's triazole component is associated with antifungal and antibacterial properties. Studies have reported that compounds containing triazole rings exhibit potent activity against various microbial strains.

Table 2: Antimicrobial Activity Data

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

The results indicate that the compound could be developed as a potential antimicrobial agent.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer. The anti-inflammatory effects of similar compounds have been documented in literature. Research suggests that the triazole moiety can inhibit pro-inflammatory cytokines.

Case Study:
In a study examining the anti-inflammatory effects of related compounds on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.

The biological activities of this compound may be attributed to its ability to interact with specific biological targets:

  • Triazole Ring: Known for its ability to form hydrogen bonds and participate in π-stacking interactions with biomolecules.
  • Oxazole Moiety: Enhances lipophilicity and cellular permeability.

Molecular docking studies have suggested that this compound may effectively bind to active sites of target proteins involved in cancer progression and inflammation.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

3,5-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-10-14(11(2)22-19-10)15(21)18-13-5-3-12(4-6-13)7-20-9-16-8-17-20/h3-6,8-9H,7H2,1-2H3,(H,18,21)

InChI Key

LWEBBGHKVAGGHI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3

Origin of Product

United States

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